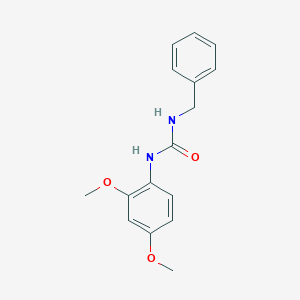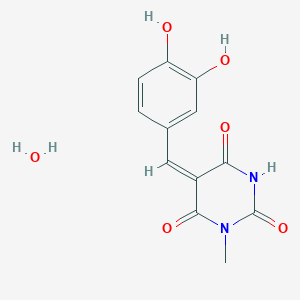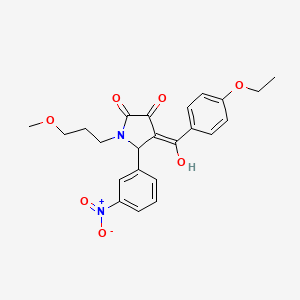
N-benzyl-N'-(2,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(2,4-dimethoxyphenyl)urea, commonly known as BDMU, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BDMU is a white crystalline powder that is soluble in organic solvents and insoluble in water. It is a urea derivative that has been synthesized through various methods, and its structure has been confirmed through spectroscopic techniques.
Aplicaciones Científicas De Investigación
BDMU has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities. BDMU has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential inhibitor of various enzymes.
Mecanismo De Acción
The mechanism of action of BDMU is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. BDMU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. BDMU has been shown to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDMU has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. BDMU has also been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMU possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, BDMU also possesses several limitations for lab experiments. It is insoluble in water, which limits its use in aqueous solutions. It is also a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of BDMU. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another potential direction is the investigation of its potential use as an inhibitor of various enzymes. Additionally, the investigation of its potential use in the treatment of various diseases, such as cancer and inflammatory disorders, is an important area of future research. Overall, BDMU is a promising compound that has the potential to be used in various fields of science.
Métodos De Síntesis
BDMU can be synthesized through various methods, including the reaction of benzylamine with 2,4-dimethoxyphenyl isocyanate, the reaction of benzyl isocyanate with 2,4-dimethoxyaniline, and the reaction of benzyl isocyanate with 2,4-dimethoxyphenylurea. The most commonly used method is the reaction of benzylamine with 2,4-dimethoxyphenyl isocyanate, which yields BDMU as a white crystalline powder.
Propiedades
IUPAC Name |
1-benzyl-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-8-9-14(15(10-13)21-2)18-16(19)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJGOSEFUAFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS*,8aR*)-1-butyl-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376924.png)

![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![3-({1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5376946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5376974.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5376979.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-indanecarboxamide](/img/structure/B5376982.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5376985.png)
![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)